molecular formula C24H28O4 B15352454 3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

Cat. No.: B15352454
M. Wt: 380.5 g/mol
InChI Key: PHLVYOUORNHOLU-PKNBQFBNSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclohex-1-ene ring substituted with a 3,4-dimethoxyphenyl group and an (E)-3,4-dimethoxystyryl group. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a 3,4-dimethoxybenzaldehyde is reacted with a cyclohex-1-ene-4-carboxylic acid in the presence of a base such as piperidine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can help minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate reaction conditions.

Major Products Formed:

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene has diverse applications in scientific research:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

  • Medicine: Potential medicinal properties of the compound are being explored, including its use as an anti-inflammatory or antioxidant agent.

  • Industry: The compound's unique properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism of action can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene can be compared with other similar compounds, such as 3-(3,4-dimethoxyphenyl)propionic acid and 3,4-dimethoxybenzaldehyde. While these compounds share structural similarities, this compound is unique in its cyclohex-1-ene ring and the presence of the (E)-3,4-dimethoxystyryl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

4-[(E)-2-[2-(3,4-dimethoxyphenyl)cyclohex-3-en-1-yl]ethenyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C24H28O4/c1-25-21-13-10-17(15-23(21)27-3)9-11-18-7-5-6-8-20(18)19-12-14-22(26-2)24(16-19)28-4/h6,8-16,18,20H,5,7H2,1-4H3/b11-9+

InChI Key

PHLVYOUORNHOLU-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2CCC=CC2C3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2CCC=CC2C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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